molecular formula C17H34O2Sn B1337841 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester CAS No. 123706-82-1

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

Cat. No. B1337841
M. Wt: 389.2 g/mol
InChI Key: NKUCFACQOVDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester, also known as 2-PATBE, is an organometallic compound used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 156°C. 2-PATBE has a variety of applications in the fields of organic synthesis, biochemistry, and materials science.

Scientific Research Applications

Palladium-Catalyzed Synthesis Applications

A notable application is in the palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, where this compound serves as a precursor. Indoles with ester functionality at the 3-position are prepared from 2-(2-nitrophenyl)propenoic acid derivatives through palladium-catalyzed reductive N-heteroannulation, utilizing carbon monoxide as the reducing agent. The starting materials for these syntheses include the Stille coupling of 2-halo-1-nitrobenzenes with ethyl 2-(tributylstannyl)-2-propenoate. This methodology allows for the creation of indole derivatives with potential applications in medicinal chemistry and material science (Söderberg et al., 2008).

Reaction with Organotin Phenoxides

The reactivity of different tributyltin phenoxides with ethyl propiolate in the presence of tin(IV) chloride and triethylamine leads to derivatives of 3-phenoxyacrylic acid ethyl ester. This process showcases the compound's role in synthesizing complex organic molecules, potentially useful in creating polymers or other organic materials with specific functional properties (Kinart & Kinart, 2007).

Stannyl Radical-Mediated Cleavage

Another application is in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This method represents a mild methodology for removing the synthetically useful sulfone moiety, showcasing the versatility of ethyl 2-(tributylstannyl)-2-propenoate in facilitating reactions that yield fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Wnuk et al., 2000).

Synthesis of Ethyl-2-(p-ethoxyphenyl) Propenoate

The synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through a series of reactions including Friedel-Crafts and Wittig G reactions. This compound is an intermediate for synthesizing cycloprothrin, showcasing its utility in developing new pesticides. This example highlights the chemical's role in synthesizing intermediates for broader industrial applications (Jianquan, 2007).

Microwave Assisted Synthesis

It is also used in the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a compound potentially useful for introducing metal coordination sites into polyacrylates. This synthesis method underlines the importance of this compound in facilitating efficient and innovative synthetic routes, leading to materials with potential applications in catalysis and material science (Heintz et al., 2017).

properties

IUPAC Name

ethyl 2-tributylstannylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCFACQOVDFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448615
Record name 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester

CAS RN

123706-82-1
Record name 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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